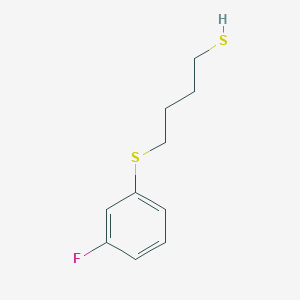
(4-Isopropyltetrahydropyran-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Isopropyltetrahydropyran-4-yl)methanol is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound features a methanol group attached to the fourth carbon of the oxane ring, with a propan-2-yl group also attached to the same carbon. The presence of both the methanol and propan-2-yl groups on the oxane ring makes this compound unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyltetrahydropyran-4-yl)methanol typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by the ring-opening polymerization of tetrahydrofuran.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via an alkylation reaction using a suitable alkylating agent such as isopropyl bromide.
Attachment of the Methanol Group: The methanol group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids or bases may be used to facilitate the reactions, and the reaction conditions are optimized to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
Oxidation: (4-Isopropyltetrahydropyran-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group in the methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (4-Isopropyltetrahydropyran-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclic ethers and alcohols. It can also serve as a model compound for studying the metabolism of similar structures in living organisms.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features make it a candidate for drug design and development, particularly in the context of targeting specific enzymes or receptors.
Industry
In industrial applications, this compound can be used as a solvent or intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (4-Isopropyltetrahydropyran-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the oxane ring and propan-2-yl group contribute to its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
[4-(Propan-2-yl)oxan-4-yl]methanamine: Similar structure but with an amine group instead of a methanol group.
[4-(Propan-2-yl)oxan-4-yl]ethanol: Similar structure but with an ethanol group instead of a methanol group.
[4-(Propan-2-yl)oxan-4-yl]propane: Similar structure but with a propane group instead of a methanol group.
Uniqueness
The uniqueness of (4-Isopropyltetrahydropyran-4-yl)methanol lies in its combination of the oxane ring, propan-2-yl group, and methanol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
(4-propan-2-yloxan-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)9(7-10)3-5-11-6-4-9/h8,10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOAVLHNCAUUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CCOCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














